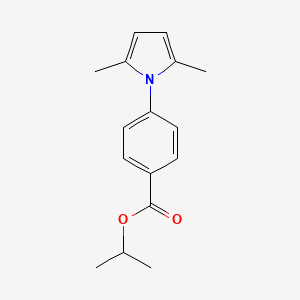
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione is an organic compound that features both pyridyl and methoxyphenyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could involve the condensation of a pyridyl ketone with a methoxyphenyl aldehyde under basic conditions, followed by further functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups could be oxidized to form corresponding phenols.
Reduction: The carbonyl groups could be reduced to alcohols.
Substitution: The methoxy groups could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenolic compounds, while reduction could yield alcohols.
Applications De Recherche Scientifique
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione would depend on its specific interactions with biological targets. This could involve binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies would be required to elucidate these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxy-2-pyridyl)-3-phenylpropane-1,3-dione: Lacks the methoxy group on the phenyl ring.
1-(2-Pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione: Lacks the methoxy group on the pyridyl ring.
Uniqueness
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione is unique due to the presence of methoxy groups on both the pyridyl and phenyl rings, which could influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-(3-methoxypyridin-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C16H15NO4/c1-20-12-7-5-11(6-8-12)13(18)10-14(19)16-15(21-2)4-3-9-17-16/h3-9H,10H2,1-2H3 |
Clé InChI |
XNYUDDCZOMLTFK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)



![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)

![Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)
